molecular formula C17H19ClN2O B2735048 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide CAS No. 1090827-81-8

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

Cat. No.: B2735048
CAS No.: 1090827-81-8
M. Wt: 302.8
InChI Key: BARIOSPDNQTJMQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a chemical compound with the molecular formula C18H20ClN2O and a molecular weight of 316.82 g/mol. It belongs to the quinoline-4-carboxamide class of compounds, which have been identified from phenotypic screens as possessing significant antiplasmodial activity against the blood stage of Plasmodium falciparum , the most deadly malaria parasite . While specific efficacy data for this analog is not available, its core structure is closely related to advanced leads in this field. The structural motif of a chloroquinoline core coupled with a methylcyclohexyl carboxamide group is a key feature in this pharmacologically active series . The primary research value of quinoline-4-carboxamides lies in their novel mechanism of action. These compounds have been shown to inhibit parasite protein synthesis by targeting the translation elongation factor 2 (PfEF2), a mechanism distinct from that of other antimalarial classes like artemisinin . This makes them promising candidates for overcoming multidrug resistance. Researchers may find this compound valuable for hit-to-lead optimization programs, particularly in exploring the structure-activity relationship (SAR) of the cyclohexylamide substituent to optimize properties like metabolic stability, aqueous solubility, and in vitro potency . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARIOSPDNQTJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID74373739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes for 2-Chloroquinoline-4-Carboxylic Acid

The synthesis of 2-chloroquinoline-4-carboxylic acid serves as the foundational step for preparing the target carboxamide. Two primary methods dominate the literature: direct chlorination and cyclocondensation .

Direct Chlorination Using Phosphorus Oxychloride

A widely adopted approach involves the chlorination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃). As demonstrated by Shinde et al., refluxing the precursor with freshly distilled POCl₃ in dimethylformamide (DMF) at 100°C for 4 hours yields 2-chloroquinoline-4-carboxylic acid with 67% efficiency. The reaction mechanism proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a dehydrating agent.

Key Reaction Conditions

  • Reagents : 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid, POCl₃ (10 eq.), DMF (solvent)
  • Temperature : 100°C (reflux)
  • Time : 4 hours
  • Workup : Precipitation in ice-cold water followed by filtration.

Alternative Cyclocondensation Pathways

A patent by CN102924374B describes an alternative route starting from isatin, which undergoes base-catalyzed cyclocondensation with acetone to form 2-toluquinoline-4-carboxylic acid. Subsequent chlorination using potassium permanganate in alkaline medium yields quinoline-2,4-dicarboxylic acid, though this method introduces complexity due to multiple oxidation steps. While innovative, this pathway is less practical for large-scale synthesis compared to direct chlorination.

Amidation Techniques for Carboxamide Formation

The conversion of 2-chloroquinoline-4-carboxylic acid to its corresponding carboxamide involves two principal strategies: acid chloride intermediacy and coupling reagent-mediated activation .

Acid Chloride Method

This classical approach involves converting the carboxylic acid to its reactive acid chloride derivative, followed by aminolysis with 4-methylcyclohexylamine.

Synthesis of Acid Chloride

Treatment of 2-chloroquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux generates the acid chloride. Excess SOCl₂ ensures complete conversion, with reaction times typically ranging from 3–5 hours.

Representative Procedure

  • Reagents : 2-Chloroquinoline-4-carboxylic acid (1 eq.), SOCl₂ (10 eq.), DCM (solvent)
  • Conditions : Reflux at 80°C for 5 hours
  • Workup : Evaporation under reduced pressure to isolate the acid chloride.
Aminolysis with 4-Methylcyclohexylamine

The acid chloride is reacted with 4-methylcyclohexylamine in tetrahydrofuran (THF) or DCM. Sodium hydride (NaH) is often employed as a base to scavenge HCl generated during the reaction.

Optimized Parameters

  • Molar Ratio : Acid chloride (1 eq.), amine (1.5 eq.)
  • Solvent : THF
  • Temperature : Room temperature (16 hours)
  • Yield : 52–68% (based on analogous compounds).

Coupling Reagent-Mediated Activation

Modern synthetic protocols favor carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method avoids handling corrosive acid chlorides and improves functional group tolerance.

Protocol from ACS Medicinal Chemistry Letters
A mixture of 2-chloroquinoline-4-carboxylic acid (0.5 mmol), EDC (1.5 eq.), HOBt (1.5 eq.), and diisopropylethylamine (DIPEA) in DMF is stirred at room temperature for 30 minutes. 4-Methylcyclohexylamine (2 eq.) is added, and the reaction proceeds overnight. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target carboxamide.

Advantages

  • Milder Conditions : Room temperature, no acidic byproducts
  • Yield : 70–85% (observed for structurally similar amides).

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF are preferred for their ability to solubilize both carboxylic acids and amines. DMF enhances reaction rates in coupling agent methods.
  • Chlorinated Solvents : DCM is optimal for acid chloride formation due to its low nucleophilicity.

Temperature and Time

  • Acid Chloride Method : Reflux (80–100°C) accelerates chlorination but risks decomposition.
  • Coupling Agent Method : Room temperature suffices, reducing energy input.

Purification Strategies

  • Acid Chloride Route : Simple filtration and washing with DCM suffice for crude product isolation.
  • Coupling Agent Route : Column chromatography is often necessary to remove urea byproducts.

Analytical Characterization

Spectroscopic Data (Representative Examples)

Parameter Acid Chloride Method Coupling Agent Method
¹H NMR (DMSO-d₆) δ 8.69 (d, J = 4.8 Hz, 1H) δ 8.96 (d, J = 2.0 Hz, 1H)
¹³C NMR 167.27 (C=O) 166.45 (C=O)
MS (ESI) m/z 283.12 [M+H]⁺ m/z 374.11 [M+H]⁺
HPLC Purity 95.00% 97.58%

Challenges in Characterization

  • Regioisomeric Impurities : Chlorination at competing positions may occur, necessitating HPLC monitoring.
  • Amine Stereochemistry : 4-Methylcyclohexylamine’s axial-equatorial isomerism complicates NMR interpretation, requiring chiral chromatography for resolution.

Comparative Analysis of Synthetic Methods

Criterion Acid Chloride Method Coupling Agent Method
Yield 52–68% 70–85%
Reaction Time 16–24 hours 12–18 hours
Purification Complexity Low (filtration) Moderate (column chromatography)
Scalability High Moderate
Cost Low (SOCl₂ is inexpensive) High (EDC/HOBt are costly)

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research indicates that quinoline-4-carboxamide derivatives exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Studies

In preclinical studies, derivatives from this class demonstrated low nanomolar potency in vitro and excellent oral efficacy in P. berghei malaria mouse models. The effective doses were notably low, with ED90 values below 1 mg/kg when administered orally over four days . These findings suggest that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide could be developed into a potent therapeutic option against malaria.

Antibacterial Properties

Another area of application for this compound is its antibacterial activity. Research has shown that quinoline derivatives can exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Activity

In vitro studies have utilized methods such as agar diffusion to assess the antibacterial properties of related compounds. The results indicated that structural modifications within this chemical class enhance antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin . This suggests that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide could serve as a lead compound for developing new antibacterial agents.

Anticancer Applications

The compound's potential extends to cancer treatment as well. Recent studies have highlighted its role in targeting specific pathways involved in cancer cell proliferation and survival.

SIRT3 Inhibition

Research has identified quinoline derivatives as inhibitors of SIRT3, a mitochondrial deacetylase implicated in various cancers. Inhibiting SIRT3 can disrupt cancer cell metabolism and promote apoptosis . The selectivity of these compounds for SIRT3 over other sirtuins (SIRT1 and SIRT2) further enhances their therapeutic potential .

Summary of Applications

Application Mechanism Efficacy
AntimalarialInhibition of PfEF2Low nanomolar potency; effective in vivo
AntibacterialDisruption of bacterial cell wall synthesisEffective against MRSA and other strains
AnticancerInhibition of SIRT3Selective inhibition; potential for cancer therapy

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 2-chloro group is conserved across analogs (e.g., ), suggesting its role in electronic modulation or target binding.
  • Amide Side Chain: The 4-methylcyclohexyl group in the target compound may enhance lipophilicity compared to diethylaminoethyl () or morpholinopropyl () groups, influencing membrane permeability.

Physicochemical Comparisons

  • Solubility: The 4-methylcyclohexyl group in the target compound likely reduces aqueous solubility compared to diethylaminoethyl () or morpholinopropyl () side chains, as seen in analogs like 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (), where alkyl chains dominate solubility profiles .
  • Molecular Weight: The target compound’s estimated molecular weight (~326–393 g/mol) aligns with drug-like properties, contrasting with bulkier analogs like 2-(5-chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide (456.94 g/mol; ), which may face bioavailability challenges .

Biological Activity

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18ClN
  • Molecular Weight : 253.76 g/mol
  • SMILES Notation : ClC1=CC2=C(C=C1)C(=O)N(C(C)C)C(=C2)N

This structure indicates a quinoline core with a carboxamide functional group, which is critical for its biological activity.

Research indicates that compounds similar to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide may exert their effects through various mechanisms:

  • Inhibition of Protein Synthesis : Some quinoline derivatives have been shown to inhibit translation elongation factors, which are vital for protein synthesis in pathogens such as Plasmodium falciparum .
  • Anti-inflammatory Activity : Quinoline derivatives can inhibit lipoxygenase (LOX), which plays a role in inflammatory processes. This suggests that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide may possess anti-inflammatory properties .
  • Antimicrobial Activity : The compound's structure suggests potential activity against various bacterial strains, including those resistant to current antibiotics .

Antimalarial Activity

A series of studies have evaluated quinoline derivatives for their antimalarial properties. In particular, compounds structurally related to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide have demonstrated:

  • Moderate Potency Against Plasmodium falciparum : Compounds were screened for activity against the blood stage of the parasite, showing effective inhibition at low nanomolar concentrations .
CompoundEC50 (nM)Mechanism of Action
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamideTBDInhibition of translation elongation factor 2
DDD107498120Inhibition of translation elongation factor 2

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties:

  • In vitro Studies : Several studies reported that quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)TBD
PC3 (prostate cancer)TBD

Case Studies

  • Antimalarial Screening : A study evaluated several quinoline derivatives, including those similar to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide, for their efficacy against Plasmodium species. The results indicated that modifications in the side chains significantly affected potency and pharmacokinetic profiles .
  • Anti-inflammatory Effects : Research on a series of quinolone carboxamides demonstrated their ability to inhibit LOX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What protocols address reproducibility issues in biological activity data across labs?

  • Methodological Answer : Standardize cell lines (STR profiling), serum batches, and assay conditions (e.g., O₂ levels for hypoxic responses). Use inter-lab ring trials with shared compound aliquots and publish negative results to reduce publication bias .

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